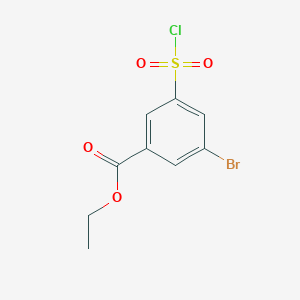

Ethyl 3-bromo-5-(chlorosulfonyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromo-5-chlorosulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO4S/c1-2-15-9(12)6-3-7(10)5-8(4-6)16(11,13)14/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGKJWCNQBKXBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)Br)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Pathways for Ethyl 3-bromo-5-(chlorosulfonyl)benzoate

The synthesis of this compound can be approached through several established pathways, primarily involving the sequential introduction of the bromo and chlorosulfonyl functional groups onto a benzoic acid or ethyl benzoate (B1203000) backbone.

Multi-Step Approaches from Substituted Benzoic Acid Derivatives

A common and logical approach to the synthesis of this compound begins with a suitably substituted benzoic acid derivative. A key intermediate in this process is 3-bromo-5-(chlorosulfonyl)benzoic acid. The synthesis of this precursor typically involves the chlorosulfonylation of a brominated benzoic acid.

One potential multi-step pathway begins with the nitration of benzoic acid. The treatment of benzoic acid with a mixture of fuming nitric acid and concentrated sulfuric acid yields 3,5-dinitrobenzoic acid. orgsyn.org The two nitro groups are meta-directing, leading to the desired 3,5-substitution pattern. The dinitro compound can then be reduced to 3,5-diaminobenzoic acid, for example, through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. dissertationtopic.net From this diamino intermediate, a Sandmeyer-type reaction can be employed to introduce the bromine and, in a subsequent step, the chlorosulfonyl group. Finally, esterification of the resulting 3-bromo-5-(chlorosulfonyl)benzoic acid with ethanol (B145695), typically in the presence of an acid catalyst, would yield the target compound, this compound.

| Step | Starting Material | Reagents | Product | Typical Conditions |

| 1. Nitration | Benzoic acid | Fuming HNO₃, concentrated H₂SO₄ | 3,5-Dinitrobenzoic acid | 70-90°C |

| 2. Reduction | 3,5-Dinitrobenzoic acid | H₂, Pd/C catalyst | 3,5-Diaminobenzoic acid | 70°C, 2 MPa H₂ pressure |

| 3. Diazotization & Bromination | 3,5-Diaminobenzoic acid | NaNO₂, HBr, CuBr | 3-Bromo-5-aminobenzoic acid | 0-5°C |

| 4. Diazotization & Chlorosulfonylation | 3-Bromo-5-aminobenzoic acid | NaNO₂, HCl, SO₂, CuCl | 3-Bromo-5-(chlorosulfonyl)benzoic acid | 0-5°C |

| 5. Esterification | 3-Bromo-5-(chlorosulfonyl)benzoic acid | Ethanol, H₂SO₄ (catalyst) | This compound | Reflux |

Selective Functionalization of the Benzoate Ring System

The selective introduction of substituents at the 3- and 5-positions of the benzoate ring is governed by the directing effects of the functional groups already present on the ring. The carboxyl group (and by extension, the ethyl ester group) is a deactivating, meta-directing group. Similarly, the chlorosulfonyl group is also a strong deactivating and meta-directing group.

Therefore, a synthetic strategy could involve the introduction of one of these meta-directing groups first, followed by the introduction of the second group. For example, starting with ethyl benzoate, a bromination reaction would be expected to yield primarily ethyl 3-bromobenzoate, as the ester group directs the incoming bromine to the meta position. Subsequent chlorosulfonylation of ethyl 3-bromobenzoate would then be directed by both the ester and the bromine atom. While the bromine atom is a deactivating group, it is ortho-, para-directing. However, the strong meta-directing influence of the ester group, combined with steric hindrance at the positions ortho to the bromine, would favor the introduction of the chlorosulfonyl group at the 5-position.

Strategic Routes Involving Chlorosulfonylation Chemistry

Chlorosulfonylation is a key reaction for the introduction of the -SO₂Cl group onto the aromatic ring and is central to the synthesis of this compound.

Direct Chlorosulfonylation Procedures

Direct chlorosulfonylation of a suitable precursor is a common method for synthesizing aryl sulfonyl chlorides. In the context of this compound, this would typically involve the reaction of ethyl 3-bromobenzoate with chlorosulfonic acid. The reaction is generally carried out by treating the substrate with an excess of chlorosulfonic acid, often at controlled temperatures (e.g., 0–5°C) to manage the exothermic nature of the reaction.

| Substrate | Reagent | Product |

| Ethyl 3-bromobenzoate | Chlorosulfonic acid (ClSO₃H) | This compound |

Precursor Synthesis via Diazotization and Subsequent Chlorosulfonylation

An alternative strategy involves the use of a diazonium salt intermediate. This pathway often begins with an amino-substituted benzoic acid or its ester, such as ethyl 3-aminobenzoate. The amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid like HCl) at low temperatures. byjus.comscirp.org

The resulting diazonium salt is a versatile intermediate. For the synthesis of the target molecule, one could envision a two-step process from ethyl 3-aminobenzoate. First, a Sandmeyer reaction with a bromide source (e.g., CuBr) would yield ethyl 3-bromobenzoate. Subsequent direct chlorosulfonylation as described above would then lead to the final product.

Alternatively, the diazonium salt of 3-bromo-5-aminobenzoic acid could be subjected to a reaction that introduces the sulfonyl chloride group directly. This can be achieved by treating the diazonium salt with sulfur dioxide in the presence of a copper(I) chloride catalyst. This reaction, a variation of the Sandmeyer reaction, provides a direct route to the aryl sulfonyl chloride.

Bromination Techniques in the Synthesis of the Benzoate Core

For the synthesis of this compound, bromination can be performed at different stages of the synthetic sequence. If starting with ethyl benzoate, electrophilic bromination using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or in a suitable solvent like acetic acid would be expected to yield the meta-substituted product, ethyl 3-bromobenzoate, due to the meta-directing effect of the ester group. ijisrt.com

Alternatively, if the chlorosulfonyl group is introduced first, the substrate would be ethyl 5-(chlorosulfonyl)benzoate. Both the ester and the chlorosulfonyl groups are meta-directing. Therefore, bromination of this intermediate would strongly favor the introduction of the bromine atom at the 3-position, which is meta to both existing substituents.

Esterification Methods for Ethyl Benzoate Formation

The conversion of a substituted benzoic acid to its corresponding ethyl ester is a cornerstone of the synthesis of this compound. The most common and well-established method for this transformation is the Fischer-Speier esterification. numberanalytics.comscribd.com This reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst. quora.comchemguide.co.uk

The mechanism of Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. uwlax.edu Subsequently, the nucleophilic oxygen atom of ethanol attacks this activated carbon, leading to a tetrahedral intermediate. numberanalytics.comuwlax.edu After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ethyl ester product. uwlax.edu

Commonly used catalysts for this reaction are concentrated sulfuric acid (H₂SO₄) and tosic acid (TsOH). scribd.com The reaction is reversible, and to drive the equilibrium towards the product side, ethanol is typically used in large excess, serving as both a reactant and the solvent. chemguide.co.uk Another strategy to improve the yield is the removal of water as it is formed, for instance, by using a Dean-Stark apparatus. uwlax.edu

Alternative methods for the synthesis of aromatic esters include the reaction of an aromatic acid chloride with an alcohol. This method is highly efficient and often proceeds under milder conditions, frequently in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. numberanalytics.com

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

To maximize the efficiency of the synthesis, careful optimization of reaction parameters is crucial. This involves a systematic investigation of solvents, reagents, temperature, and reaction duration.

Investigation of Solvent Systems and Reagents

The choice of solvent can significantly influence the rate and equilibrium position of the esterification reaction. numberanalytics.com While ethanol often doubles as the solvent, other inert solvents such as toluene, dichloromethane, or tetrahydrofuran (B95107) can be employed. numberanalytics.com The solvent's primary role is to dissolve the reactants, but its polarity can also affect the reaction rate by stabilizing transition states. numberanalytics.com In some specialized applications, Brønsted acidic ionic liquids have been explored as both catalysts and solvents, offering potential advantages in terms of reusability. researchgate.net

The selection of the catalyst is also a critical factor. While sulfuric acid is common, other catalysts can offer improved performance. For instance, studies on similar esterifications have shown that solid-acid catalysts, such as ion-exchange resins (e.g., Amberlyst 39) or porous phenolsulfonic acid-formaldehyde (PSF) resins, can facilitate the reaction and simplify product purification by eliminating the need for aqueous work-up to remove a homogeneous catalyst. researchgate.netorganic-chemistry.org

| Parameter | Option | Effect on Esterification | Reference |

|---|---|---|---|

| Catalyst | Sulfuric Acid (H₂SO₄) | Standard, effective homogeneous catalyst. Requires neutralization during workup. | scribd.com |

| Tosic Acid (TsOH) | Effective homogeneous catalyst, often considered milder than H₂SO₄. | scribd.com | |

| Ion-Exchange Resins | Heterogeneous catalyst, allows for easier separation and potential recycling. | researchgate.net | |

| Solvent | Excess Ethanol | Acts as both reactant and solvent, drives equilibrium forward. | chemguide.co.uk |

| Toluene | Inert solvent, often used with a Dean-Stark trap to remove water azeotropically. | numberanalytics.com | |

| Solvent-Free | Reduces waste, but may require higher temperatures or specialized catalysts. | researchgate.net |

Temperature and Reaction Time Parameters

Temperature and reaction time are interdependent parameters that must be optimized to achieve high conversion without promoting side reactions. mdpi.com Increasing the reaction temperature generally accelerates the rate of esterification. researchgate.net For instance, studies on the synthesis of ethyl benzoate have shown that higher temperatures lead to an increased equilibrium conversion. researchgate.netacs.org In microwave-assisted syntheses, temperatures as high as 130–170°C have been used to achieve high yields in a matter of minutes. uwlax.eduresearchgate.net

However, excessively high temperatures can lead to the degradation of reactants or products, or cause unwanted side reactions. cibtech.org The optimal reaction time is the point at which the concentration of the ester product reaches a plateau. researchgate.net Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the ideal duration and prevent yield loss from either incomplete reaction or product degradation over extended periods.

| Heating Method | Temperature (°C) | Reaction Time | Observed Yield (%) | Reference |

|---|---|---|---|---|

| Conventional Heating | ~78 (Reflux) | Several hours | ~78% | researchgate.net |

| Microwave Heating | 85 | 1.5 hours | 80.1% | cibtech.org |

| Microwave (Sealed-Vessel) | 130 | 15 minutes | High | researchgate.net |

| Microwave (Sealed-Vessel) | 170 | 5 minutes | 97% | uwlax.edu |

Advanced Synthetic Approaches and Process Intensification

Modern synthetic chemistry emphasizes the development of safer, more efficient, and scalable processes. For compounds like this compound, this involves leveraging advanced technologies like continuous-flow synthesis and implementing strategies to minimize byproducts, particularly in industrial settings.

Continuous-Flow Synthesis Methodologies for Related Sulfonyl Chloridesdurham.ac.uk

The introduction of the sulfonyl chloride group onto the aromatic ring is a critical step that often involves highly reactive and hazardous reagents like chlorosulfonic acid. mdpi.com Conventional batch processing of these exothermic reactions poses significant safety and scalability challenges. mdpi.comrsc.org Continuous-flow synthesis offers a compelling alternative by providing superior control over reaction parameters, enhancing safety, and improving efficiency. durham.ac.ukrsc.org

In a flow chemistry setup, reactants are pumped through a network of tubing or microreactors where they mix and react. durham.ac.uk The small reactor volume and high surface-area-to-volume ratio allow for excellent heat management, mitigating the risk of thermal runaway associated with exothermic chlorosulfonation reactions. rsc.org This precise temperature control, combined with short residence times, can lead to higher yields and purities. rsc.org

Studies on the synthesis of aryl sulfonyl chlorides have demonstrated the successful implementation of continuous-flow protocols. mdpi.comnih.gov These systems can employ continuous stirred-tank reactors (CSTRs) and automated controls to safely produce materials on a large scale. mdpi.com The space-time yield of continuous processes often significantly surpasses that of optimized batch conditions, making it an attractive approach for industrial production. mdpi.com

| Parameter | Batch Process | Continuous-Flow Process | Reference |

|---|---|---|---|

| Safety | Higher risk of thermal runaway with exothermic reactions. | Excellent heat dissipation, inherently safer. | mdpi.comrsc.org |

| Scalability | Complex and hazardous to scale up. | Easily scalable by extending operation time ("scaling out"). | durham.ac.uk |

| Control | Difficult to precisely control temperature and mixing. | Exquisite control over temperature, pressure, and residence time. | rsc.org |

| Space-Time Yield | Lower (e.g., 0.072 g mL⁻¹ h⁻¹) | Significantly higher (e.g., 0.139 g mL⁻¹ h⁻¹) | mdpi.com |

Strategies for Minimizing Side Reactions in Industrial-Scale Synthesisdurham.ac.uk

On an industrial scale, even minor side reactions can lead to significant yield loss and costly purification challenges. In the chlorosulfonation of aromatic compounds, two primary side reactions are of concern: the formation of sulfonic acids and sulfones. mdpi.comresearchgate.net

Sulfonic acid formation occurs when the sulfonyl chloride product hydrolyzes in the presence of water. mdpi.com This can happen during the reaction if the reagents are not anhydrous or during aqueous workup procedures. Minimizing exposure to moisture is therefore critical.

Sulfone formation is a more challenging issue where two aromatic rings become linked by a sulfonyl group (-SO₂-). google.comgoogle.com This side reaction is particularly prevalent when using highly reactive sulfonating agents like sulfur trioxide or when operating at elevated temperatures. researchgate.netstackexchange.com Strategies to suppress sulfone formation include:

Controlling Stoichiometry: Using a sufficient excess of the chlorosulfonating agent can favor the formation of the desired sulfonyl chloride over the sulfone. researchgate.net

Temperature Management: Conducting the reaction at lower temperatures generally reduces the rate of sulfone formation. researchgate.net

Use of Solvents: Performing the reaction in an inert solvent like chloroform (B151607) or liquid sulfur dioxide can help control the reactivity and minimize side products. google.com

Sulfone Inhibitors: The addition of certain compounds, such as inorganic sulfites, has been shown to inhibit the formation of sulfones during sulfonation reactions. google.com

Continuous-flow processing also contributes to minimizing side reactions by ensuring rapid and uniform mixing and precise temperature control, preventing localized "hot spots" where byproducts like sulfones are more likely to form. mdpi.com

Chemical Reactivity and Mechanistic Investigations

Reactivity Profile of the Chlorosulfonyl Moiety

The chlorosulfonyl (-SO₂Cl) group is a highly electrophilic functional group, characteristic of sulfonyl halides. It is the acid chloride of the corresponding sulfonic acid and is readily susceptible to attack by a wide variety of nucleophiles. The strong electron-withdrawing nature of the sulfonyl group, combined with the presence of a good leaving group (chloride), dictates its reactivity. The ethyl ester and bromo substituents on the aromatic ring also exert an electron-withdrawing effect, further enhancing the electrophilicity of the sulfur atom.

The sulfur atom of the chlorosulfonyl group serves as the primary site for nucleophilic attack. This leads to the displacement of the chloride ion and the formation of a new bond between the sulfur and the nucleophile. The general mechanism for arenesulfonyl chlorides is typically a concerted SN2-type process. cdnsciencepub.com

A variety of nucleophiles can react with Ethyl 3-bromo-5-(chlorosulfonyl)benzoate, including:

Amines (R-NH₂): Form sulfonamides.

Alcohols (R-OH) and Phenols (Ar-OH): Form sulfonate esters.

Water (H₂O): Leads to hydrolysis, forming the corresponding sulfonic acid.

Carbanions and other carbon nucleophiles.

The reactivity is high due to the stable nature of the departing chloride ion and the electrophilic character of the sulfur center.

The reaction of this compound with primary or secondary amines is a robust and common method for the synthesis of sulfonamides. This reaction is typically carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. The resulting sulfonamides are important structural motifs in medicinal chemistry. Similarly, reaction with alcohols or phenols, usually in the presence of a base, yields the corresponding sulfonate esters.

| Nucleophile | Product Type | General Reaction Conditions | Resulting Compound Name Example |

|---|---|---|---|

| Methylamine (CH₃NH₂) | Sulfonamide | Inert solvent (e.g., DCM), Base (e.g., Pyridine), 0 °C to RT | Ethyl 3-bromo-5-((methylamino)sulfonyl)benzoate |

| Pyrrolidine (C₄H₉N) | Sulfonamide | Inert solvent (e.g., DCM), Base (e.g., Triethylamine), 0 °C to RT | Ethyl 3-bromo-5-(pyrrolidin-1-ylsulfonyl)benzoate |

| Methanol (B129727) (CH₃OH) | Sulfonate Ester | Inert solvent (e.g., DCM), Base (e.g., Pyridine), 0 °C to RT | Methyl 3-bromo-5-(ethoxycarbonyl)benzenesulfonate |

| Phenol (B47542) (C₆H₅OH) | Sulfonate Ester | Inert solvent (e.g., DCM), Base (e.g., Pyridine), 0 °C to RT | Phenyl 3-bromo-5-(ethoxycarbonyl)benzenesulfonate |

The hydrolysis of arenesulfonyl chlorides, including this compound, in water or aqueous solvents proceeds to form the corresponding sulfonic acid, 3-bromo-5-(ethoxycarbonyl)benzenesulfonic acid. Kinetic studies on substituted benzenesulfonyl chlorides have shown that these reactions typically follow an SN2 mechanism. rsc.org The reaction rate is influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the bromo and ethyl ester groups present in this molecule, are expected to increase the rate of hydrolysis by making the sulfur atom more electrophilic. mdpi.com

The solvolysis mechanism is believed to be a bimolecular nucleophilic substitution that is generally concerted. cdnsciencepub.com For arenesulfonyl chlorides, the transition state involves significant bond-making with the incoming nucleophile (solvent molecule) and bond-breaking with the leaving chloride ion. rsc.org The process does not typically proceed through a dissociative SN1-type mechanism involving a sulfonyl cation, as this is a high-energy intermediate. mdpi.com

Reactivity of the Bromo Substituent on the Aromatic Ring

The bromo substituent on the aromatic ring provides a handle for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions. Its reactivity in nucleophilic aromatic substitution is also a key consideration.

The carbon-bromine bond can be activated by transition metal catalysts, most notably palladium complexes, to participate in a wide array of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. The general mechanism for these reactions, such as the Suzuki-Miyaura coupling, involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

| Reaction Name | Coupling Partner | Catalyst/Conditions (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl or Vinyl Boronic Acid/Ester | Pd(PPh₃)₄, Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene/H₂O, Dioxane) | Biaryl or Styrenyl derivative |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Styrenyl derivative |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | Aryl-alkyne derivative |

| Buchwald-Hartwig Amination | Amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | Aryl amine derivative |

The presence of the electron-withdrawing chlorosulfonyl and ester groups can influence the rate of the initial oxidative addition step, which is often the rate-determining step in the catalytic cycle. libretexts.org

While aryl halides are generally unreactive towards traditional SN1 and SN2 reactions, they can undergo nucleophilic aromatic substitution (SNAr) under specific conditions. libretexts.org The SNAr mechanism is favored when the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromide). wikipedia.org

In this compound, both the chlorosulfonyl and the ethyl ester groups are strongly electron-withdrawing. However, they are positioned meta to the bromo substituent. These groups activate the ring towards nucleophilic attack in general, but they cannot stabilize the negative charge of the intermediate Meisenheimer complex through direct resonance delocalization as effectively as ortho/para substituents would. libretexts.org Therefore, while the ring is electron-deficient, forcing SNAr conditions (e.g., strong nucleophiles at high temperatures) might lead to substitution, the reactivity is expected to be significantly lower than in systems with ortho/para activation. nih.gov The reaction would proceed via an addition-elimination mechanism, forming a transient, negatively charged Meisenheimer complex. wikipedia.org

Reduction and Halogen Exchange Reactions

Reduction: The sulfonyl chloride moiety is susceptible to reduction. Strong reducing agents like lithium aluminum hydride would likely reduce both the sulfonyl chloride and the ethyl ester functional groups. A milder and more chemoselective approach would be necessary to selectively reduce the sulfonyl chloride to a thiol or a sulfonic acid. Catalytic hydrogenation using palladium on carbon is a known method for the reduction of aromatic sulfonyl chlorides to the corresponding thiols. This process typically requires a base to neutralize the hydrogen chloride formed during the reaction.

The aryl bromide can also undergo reduction, typically via catalytic hydrogenation or with hydride reagents under forcing conditions, to yield the corresponding debrominated compound.

Halogen Exchange: The bromine atom attached to the aromatic ring could potentially undergo halogen exchange reactions. Palladium-catalyzed Finkelstein-type reactions, for example, could replace the bromide with iodide or chloride, although such transformations are more common for aryl triflates. Copper-catalyzed halogen exchange reactions are also a well-established method for converting aryl bromides to aryl chlorides or iodides. The viability of these reactions on this compound would depend on the compatibility of the other functional groups with the reaction conditions.

Transformations of the Ethyl Ester Functional Group

Saponification: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under basic conditions, a process known as saponification. This reaction is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. The product of this reaction would be 3-bromo-5-(chlorosulfonyl)benzoic acid. It is important to note that the sulfonyl chloride group is also susceptible to hydrolysis under these conditions, which would yield the corresponding sulfonic acid.

Transesterification: The ethyl ester can be converted to other esters through transesterification. This reaction involves treating the ester with an excess of another alcohol in the presence of an acid or base catalyst. For example, reaction with methanol under acidic conditions would be expected to yield Mthis compound. The efficiency of this reaction would be influenced by the steric hindrance around the ester and the reaction equilibrium.

Amidation: The ethyl ester can react with primary or secondary amines to form the corresponding amides. This reaction often requires heating or catalysis. The sulfonyl chloride is also highly reactive towards amines, leading to the formation of sulfonamides. Therefore, achieving selective amidation of the ester without reaction at the sulfonyl chloride would be a significant chemoselectivity challenge.

Hydrazinolysis: Reaction of the ethyl ester with hydrazine (B178648) hydrate (B1144303) would be expected to yield the corresponding acyl hydrazide, 3-bromo-5-(chlorosulfonyl)benzoyl hydrazide. This transformation is a standard method for converting esters to hydrazides, which are useful intermediates for the synthesis of various heterocyclic compounds. Similar to amidation, the high reactivity of the sulfonyl chloride group towards hydrazine would likely lead to the formation of a sulfonohydrazide, complicating the selective transformation of the ester.

Interplay of Functional Groups: Directed Reactivity and Chemoselectivity

The presence of three distinct electrophilic centers—the carbon of the ester carbonyl, the sulfur of the sulfonyl chloride, and the carbon of the aryl-bromide bond—makes the chemoselectivity of reactions involving this compound a critical consideration.

The sulfonyl chloride is generally the most reactive of the three functional groups towards nucleophiles such as amines and alcohols. Therefore, reactions with these nucleophiles would likely result in the formation of sulfonamides or sulfonic esters, respectively, before reaction occurs at the ester or aryl bromide sites.

The relative reactivity of the ester and the aryl bromide depends on the specific reaction conditions. For instance, in nucleophilic aromatic substitution, the aryl bromide is unlikely to react unless under harsh conditions or with specific activation. In contrast, palladium-catalyzed cross-coupling reactions would selectively occur at the C-Br bond.

Directed ortho-metalation is a potential pathway for further functionalization, where a directing group can facilitate the deprotonation of an adjacent aromatic proton. However, none of the existing functional groups in this compound are strong directing groups for this purpose.

Mechanistic Elucidation of Key Synthetic Steps and Transformations

Without specific experimental studies on this compound, any discussion of reaction intermediates remains speculative and based on general mechanistic principles.

For nucleophilic substitution at the sulfonyl chloride, the reaction is generally considered to proceed through a concerted S_N2-type mechanism or a stepwise addition-elimination mechanism involving a pentacoordinate sulfur intermediate. The exact pathway can be influenced by the nature of the nucleophile and the solvent.

Saponification of the ethyl ester proceeds via a classic tetrahedral intermediate formed by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. Subsequent collapse of this intermediate expels the ethoxide leaving group.

Palladium-catalyzed reactions at the aryl bromide, such as cross-coupling or halogen exchange, would proceed through a well-established catalytic cycle involving oxidative addition, transmetalation (for cross-coupling), and reductive elimination.

Lack of Publicly Available Data on the Kinetic and Mechanistic Profile of this compound

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the documented chemical reactivity and mechanistic investigations for the compound this compound. Despite targeted searches for kinetic studies and reaction rate determinations, no specific research findings, data tables, or detailed analyses pertaining to the reaction kinetics of this specific molecule have been identified in the public domain.

The inherent reactivity of the chlorosulfonyl group suggests that this compound would likely participate in nucleophilic substitution reactions. The sulfonyl chloride moiety is a strong electrophile, making it susceptible to attack by a wide range of nucleophiles, which would displace the chloride ion. However, without experimental data, any discussion of reaction rates, the influence of solvents, temperature effects, or the precise mechanism of such transformations remains purely speculative.

Detailed kinetic studies are essential for understanding the factors that govern the speed of a chemical reaction and for elucidating the step-by-step pathway, or mechanism, by which reactants are converted into products. Such studies would typically involve monitoring the concentration of reactants or products over time under various conditions to determine the rate law and calculate rate constants.

As of the latest available information, no such studies have been published for this compound. Consequently, there are no data tables of reaction rates, rate constants, or activation parameters to report. The scientific community has not yet published in-depth research focusing on the kinetic and mechanistic aspects of this particular compound.

Derivatization and Structural Modification Studies

Synthesis of Structurally Diverse Analogs and Derivatives of Ethyl 3-bromo-5-(chlorosulfonyl)benzoate

The three reactive centers on the molecule can be independently addressed through careful selection of reaction conditions, enabling the generation of a wide array of derivatives.

The sulfonyl chloride moiety is the most electrophilic site on the molecule and is readily targeted by various nucleophiles.

Sulfonamides: The reaction of this compound with primary or secondary amines, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270), yields the corresponding sulfonamides. rsc.org This is a robust and high-yielding transformation that allows for the introduction of a vast range of substituents. The reaction proceeds cleanly, often under mild conditions, providing a straightforward method for diversification at this position. rsc.orgnih.gov

Table 1: Examples of Sulfonamide Derivatives Synthesized from this compound

| Amine Reagent | Resulting Derivative Name |

|---|---|

| Ammonia (B1221849) | Ethyl 3-bromo-5-(aminosulfonyl)benzoate |

| Methylamine | Ethyl 3-bromo-5-((methylamino)sulfonyl)benzoate |

| Pyrrolidine | Ethyl 3-bromo-5-(pyrrolidin-1-ylsulfonyl)benzoate |

| 3-(Methylamino)pyrrolidine | Ethyl 3-bromo-5-((3-(methylamino)pyrrolidin-1-yl)sulfonyl)benzoate shachemlin.com |

| Aniline | Ethyl 3-bromo-5-((phenylamino)sulfonyl)benzoate |

Sulfonyl Ureas: Sulfonyl ureas can be synthesized from the parent compound, often through a two-step process. First, the sulfonyl chloride is converted to a primary sulfonamide using ammonia. The resulting sulfonamide can then be reacted with an isocyanate under basic conditions to form the sulfonylurea linkage. Alternatively, direct reaction with urea (B33335) derivatives under specific catalytic conditions, such as phase transfer catalysis, can also be employed to yield the desired products. ekb.eg

Sulfonates: The formation of sulfonate esters is achieved by reacting the sulfonyl chloride with alcohols or phenols in the presence of a base. This reaction, analogous to sulfonamide formation, is generally efficient and allows for the incorporation of various alkoxy or aryloxy moieties. rsc.org The reactivity of the alcohol or phenol (B47542) nucleophile plays a role in the reaction conditions required.

The bromo substituent on the aromatic ring serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures by coupling the aryl bromide with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. nih.govnih.govresearchgate.net This reaction is known for its high functional group tolerance, allowing it to be performed on substrates already modified at the sulfonyl and ester positions. nih.gov A wide variety of boronic acids are commercially available, enabling the introduction of diverse aromatic systems at this position.

Table 2: Potential Aryl Coupling Products via Suzuki Reaction

| Boronic Acid Reagent | Resulting Derivative Name |

|---|---|

| Phenylboronic acid | Ethyl 5'-(chlorosulfonyl)-[1,1'-biphenyl]-3-carboxylate |

| 4-Methoxyphenylboronic acid | Ethyl 5'-(chlorosulfonyl)-4-methoxy-[1,1'-biphenyl]-3-carboxylate |

| Pyridine-3-boronic acid | Ethyl 3-(chlorosulfonyl)-5-(pyridin-3-yl)benzoate |

| Thiophene-2-boronic acid | Ethyl 3-(chlorosulfonyl)-5-(thiophen-2-yl)benzoate |

Heck Coupling: The Heck reaction provides a means to introduce alkenyl substituents by coupling the aryl bromide with an alkene, such as styrene (B11656) or an acrylate, using a palladium catalyst. organic-chemistry.orgrsc.orgyoutube.comnih.gov This reaction typically results in the formation of a new carbon-carbon double bond with trans stereoselectivity. organic-chemistry.org

The ethyl ester group is the least reactive of the three functional handles but can be readily transformed through hydrolysis or amidation.

Acids: Saponification of the ethyl ester using a base such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup, provides the corresponding carboxylic acid, 3-bromo-5-(chlorosulfonyl)benzoic acid. uni.lu This hydrolysis is a standard transformation that unmasks a new reactive site for further derivatization, such as amide bond formation.

Amides: The synthesis of amides from the ethyl ester can be accomplished through several routes. Direct amidation by heating the ester with a high concentration of an amine is possible but can require harsh conditions. mdpi.com A more common and versatile approach involves a two-step procedure: first, the ester is hydrolyzed to the carboxylic acid, which is then activated with a coupling agent (e.g., EDC, HATU) and reacted with a primary or secondary amine to form the amide bond under mild conditions. lookchemmall.comresearchgate.netresearchgate.net

The orthogonal reactivity of the three functional groups makes this compound an ideal scaffold for the construction of combinatorial libraries. nih.govnih.govroutledge.com A synthetic strategy can be devised where a large set of amines are first reacted with the sulfonyl chloride. Each of these products can then be subjected to an array of boronic acids in a Suzuki coupling reaction. Finally, the ester group of the resulting biaryl compounds can be hydrolyzed and subsequently coupled with a diverse set of amines. This approach allows for the exponential generation of a large library of structurally distinct compounds from a single starting scaffold, which is a powerful strategy in drug discovery and materials science. medjchem.comrsc.org

Design and Synthesis of Labeled Analogs for Research Applications

For research applications such as metabolism studies, pharmacokinetic analysis, or as internal standards in quantitative assays, isotopically labeled analogs of this compound and its derivatives are invaluable. The synthesis of such labeled compounds can be achieved by incorporating stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioisotopes (e.g., ³H, ¹⁴C) at specific positions.

Synthetic strategies include:

¹³C-Labeling: Utilizing ¹³C-labeled ethanol (B145695) during the initial esterification step of the synthesis would produce an ester-labeled parent compound.

²H (Deuterium) Labeling: A deuterated amine (R¹R²N-D) can be used in the sulfonamide formation step to label the amide proton. Specific deuterated aryl boronic acids could also be used to introduce deuterium (B1214612) at the bromo position.

¹⁵N-Labeling: Employing ¹⁵N-labeled amines or ammonia during the sulfonamide synthesis would incorporate the isotope into the sulfonamide linkage.

These labeled analogs retain the chemical reactivity of their unlabeled counterparts but can be easily traced and quantified using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

Applications in Organic Synthesis and Intermediates for Functional Molecules

Role as a Versatile Organic Building Block in Multistep Synthesis

Ethyl 3-bromo-5-(chlorosulfonyl)benzoate serves as an exemplary organic building block due to its trifunctional nature. The three distinct reactive sites—sulfonyl chloride, ethyl ester, and aryl bromide—can be addressed with high selectivity, enabling the stepwise construction of complex molecular frameworks.

Sulfonyl Chloride Group: This is the most reactive site, readily undergoing reactions with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonate esters, and other derivatives. This reaction is typically the first step in a synthetic sequence.

Aryl Bromide Group: The bromine atom is significantly less reactive than the sulfonyl chloride. It is primarily used in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents onto the aromatic ring.

Ethyl Ester Group: The ester is the most stable of the three functional groups. It can be carried through multiple synthetic steps before being hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted into an amide. This functionality provides a handle for late-stage diversification or for modulating the solubility and electronic properties of the final molecule.

This tiered reactivity makes the compound a strategic starting material for convergent syntheses, where different fragments of a target molecule are built up from each of the functional groups before a final assembly.

Utility in the Synthesis of Pharmaceutical Intermediates

The structural motifs accessible from this compound are prevalent in many biologically active compounds, making it a key intermediate in pharmaceutical research and development.

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of drugs including antibiotics, diuretics, and anticonvulsants. The primary and most direct application of this compound is its reaction with primary or secondary amines to yield substituted sulfonamides. nih.gov This reaction is generally high-yielding and proceeds under mild conditions.

The resulting ethyl 3-bromo-5-(sulfamoyl)benzoate derivatives are themselves versatile intermediates. The remaining bromo and ester functionalities can be further manipulated to create libraries of compounds for screening against various biological targets. For instance, the bromo group can be used in Suzuki coupling reactions to introduce diverse aryl or heteroaryl groups, while the ester can be hydrolyzed to the corresponding carboxylic acid, a common feature in many drugs for improving pharmacokinetic properties.

Fragment-Based Drug Discovery (FBDD) is a modern approach to lead generation that involves screening libraries of small, low-molecular-weight compounds ("fragments") against a biological target. nih.gov While this compound itself (MW ≈ 328 g/mol ) is slightly larger than a typical fragment as defined by the "Rule of Three" (MW < 300 Da), it is an excellent starting material for the creation of a fragment library.

By reacting the sulfonyl chloride moiety with a diverse set of small, fragment-sized amines (e.g., methylamine, cyclopropylamine, morpholine), a library of sulfonamide fragments can be rapidly synthesized. Each of these new fragments would possess a lower molecular weight and could be screened for low-affinity binding to protein targets. Hits from this library can then be optimized into more potent leads by leveraging the reactivity of the remaining bromo and ester groups for fragment growing or linking strategies.

Application in the Development of Agrochemicals

The chemical scaffolds derived from this building block are also relevant in the agrochemical industry, particularly for the synthesis of modern herbicides.

Sulfonylurea herbicides are a major class of agrochemicals that act by inhibiting the enzyme acetolactate synthase (ALS) in plants. researchgate.net A key intermediate in the synthesis of the commercial herbicide Triflusulfuron-methyl is 2-chlorosulfonyl-3-methyl benzoate (B1203000), a close structural analogue of the title compound. google.comnih.govresearchgate.net

The synthesis of sulfonylureas involves the reaction of a sulfonyl chloride with an amine-substituted heterocycle, often a triazine or pyrimidine, via an isocyanate or carbamate (B1207046) intermediate. nih.govvjst.vn this compound is an ideal precursor for creating novel analogues of Triflusulfuron-methyl. The synthetic pathway would involve:

Reaction of the sulfonyl chloride group with a substituted aminotriazine (B8590112) to form the critical sulfonylurea bridge.

Subsequent modification at the bromo-position via cross-coupling to introduce chemical diversity, potentially leading to herbicides with altered spectra of activity, crop selectivity, or environmental persistence.

Contribution to the Synthesis of Novel Heterocyclic Systems

Heterocyclic compounds are of paramount importance in chemistry due to their wide range of applications. This compound can be used as a precursor for synthesizing novel fused heterocyclic systems.

The sulfonyl chloride group is a key functional group for building certain types of sulfur- and nitrogen-containing heterocycles. For example, it can react with binucleophiles to form rings. A reaction with a hydrazine (B178648) derivative could lead to the formation of thiadiazole derivatives, while reaction with a 1,2-diamine could potentially be used to construct benzothiadiazine-like structures. google.com Furthermore, the bromo- and ester-substituted aromatic ring provides a foundation that can be elaborated into other fused systems, as seen in the synthesis of pyrazole (B372694) derivatives from related bromo-ester precursors. google.com The ability to use the different functional groups in a controlled manner allows for the construction of complex, polycyclic molecules with potential applications in materials science and medicinal chemistry.

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed investigation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Ethyl 3-bromo-5-(chlorosulfonyl)benzoate, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a full structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons and the ethyl ester group.

The aromatic region would likely display three signals, each integrating to one proton. Due to the substitution pattern on the benzene (B151609) ring, these protons would exhibit specific splitting patterns (e.g., doublets or triplets of doublets) arising from spin-spin coupling with their neighbors. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing effects of the bromo, chlorosulfonyl, and ethyl carboxylate substituents.

The ethyl group would be characterized by two signals: a quartet corresponding to the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, while the triplet results from the coupling of the methyl protons with the two adjacent methylene protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Predicted Aromatic Range | m | 1H | Ar-H |

| Predicted Aromatic Range | m | 1H | Ar-H |

| Predicted Aromatic Range | m | 1H | Ar-H |

| Predicted Ethyl Range | q | 2H | -OCH₂CH₃ |

| Predicted Ethyl Range | t | 3H | -OCH₂CH₃ |

Note: Actual chemical shifts and coupling constants require experimental determination.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of a molecule. For this compound, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom.

The spectrum would feature signals for the carbonyl carbon of the ester group, the aromatic carbons, and the carbons of the ethyl group. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbons bearing the bromo and chlorosulfonyl groups, as well as the carbon attached to the ester functional group, would exhibit characteristic downfield shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Predicted Carbonyl Range | C=O |

| Predicted Aromatic Range | Ar-C |

| Predicted Aromatic Range | Ar-C |

| Predicted Aromatic Range | Ar-C |

| Predicted Aromatic Range | Ar-C |

| Predicted Aromatic Range | Ar-C |

| Predicted Aromatic Range | Ar-C |

| Predicted Ethyl Range | -OCH₂CH₃ |

| Predicted Ethyl Range | -OCH₂CH₃ |

Note: Actual chemical shifts require experimental determination.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. This would be particularly useful in confirming the coupling between the aromatic protons and the connectivity within the ethyl group (i.e., the correlation between the methylene quartet and the methyl triplet).

HMQC (Heteronuclear Multiple Quantum Coherence): This ¹H-¹³C correlation experiment would show which protons are directly attached to which carbon atoms. This allows for the direct assignment of the protonated aromatic carbons and the carbons of the ethyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, which serves as a definitive confirmation of its chemical formula (C₉H₈BrClO₄S). The calculated exact mass of this compound would be compared to the experimentally determined value to confirm its identity.

Ionization Techniques (e.g., ESI, CI+) and Fragmentation Pathways

Various ionization techniques can be employed to generate ions for mass analysis. Electrospray Ionization (ESI) and Chemical Ionization (CI+) are soft ionization techniques that typically produce the molecular ion or a protonated molecule with minimal fragmentation, which is ideal for confirming the molecular weight.

By inducing fragmentation (e.g., through collision-induced dissociation in MS/MS experiments), the fragmentation pathways of the molecular ion can be studied. The fragmentation pattern of this compound would be expected to show characteristic losses of small molecules or radicals. For instance, the loss of the ethyl group, the ethoxy group, or the chlorosulfonyl group would result in specific fragment ions. Analysis of these fragments provides further corroboration of the proposed molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be determined.

While specific experimental FTIR data for this compound is not widely available in published literature, a theoretical analysis based on the known absorption regions of its constituent functional groups allows for the prediction of its characteristic spectral features. The primary functional groups in this compound are an aromatic ring, an ethyl ester, a sulfonyl chloride, and a bromo substituent.

The expected characteristic FTIR absorption bands for this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic Ring | C-H stretching | 3100-3000 |

| C=C stretching | 1600-1585 and 1500-1400 | |

| C-H out-of-plane bending | 900-675 | |

| Ethyl Ester | C=O stretching | 1730-1715 (conjugated) |

| C-O stretching | 1300-1000 (two bands) | |

| C-H stretching (alkyl) | 3000-2850 | |

| Sulfonyl Chloride | S=O asymmetric stretching | 1410-1370 |

| S=O symmetric stretching | 1204-1166 | |

| S-Cl stretching | ~375 | |

| C-Br Bond | C-Br stretching | 600-500 |

Data is based on established infrared spectroscopy correlation tables.

The FTIR spectrum would be expected to show the characteristic strong absorption of the ester carbonyl (C=O) group, likely in the range of 1715-1730 cm⁻¹, indicative of conjugation with the aromatic ring. orgchemboulder.com The sulfonyl chloride group would be identified by two strong bands corresponding to the asymmetric and symmetric stretching of the S=O bonds. acdlabs.com Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group would be observed just below this value. pressbooks.pub The presence of the bromine substituent on the aromatic ring would be suggested by a C-Br stretching vibration in the lower frequency region of the spectrum.

Chromatographic Methods for Purity Assessment and Separation of Mixtures

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reversed-phase HPLC method would be a common approach for purity analysis.

A typical HPLC system for this analysis would consist of a C18 stationary phase column and a mobile phase comprising a mixture of an aqueous component (such as water with a small amount of acid like trifluoroacetic acid to improve peak shape) and an organic solvent (like acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. Due to its aromatic and ester functionalities, this compound would be well-retained on a C18 column. Detection would likely be performed using a UV detector, as the aromatic ring of the compound is a strong chromophore.

While a specific, validated HPLC method for this compound is not publicly documented, the general parameters for such an analysis are predictable.

| HPLC Parameter | Typical Condition |

| Column | Reversed-phase C18, 5 µm particle size |

| Mobile Phase | Gradient or isocratic elution with a mixture of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to the absorbance maximum of the compound (e.g., ~254 nm) |

| Injection Volume | 10 µL |

These are generalized conditions and would require optimization for a specific sample.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring the progress of reactions, identifying compounds, and determining the purity of a substance. For this compound, TLC would typically be performed on silica (B1680970) gel plates.

The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a moderately polar solvent (such as ethyl acetate (B1210297) or dichloromethane) is commonly used for compounds of similar polarity. The relative proportions of these solvents would be adjusted to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.7. Visualization of the spot corresponding to this compound on the TLC plate would be achieved under UV light, owing to its UV-active aromatic ring.

| TLC Parameter | Typical Condition |

| Stationary Phase | Silica gel 60 F₂₅₄ plates |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., in a 7:3 or similar ratio, to be optimized) |

| Visualization | UV light (254 nm) |

The mobile phase composition is a starting point and requires experimental optimization.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, etc.) present in a compound. This data is then used to determine the empirical formula of the substance, which can be compared to the theoretical formula to confirm its identity and purity.

The molecular formula for this compound is C₉H₈BrClO₄S. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 33.00 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 2.46 |

| Bromine | Br | 79.904 | 1 | 79.904 | 24.40 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 10.82 |

| Oxygen | O | 15.999 | 4 | 63.996 | 19.54 |

| Sulfur | S | 32.065 | 1 | 32.065 | 9.79 |

| Total | 327.581 | 100.00 |

Experimental results from elemental analysis of a pure sample of this compound are expected to be in close agreement with these theoretical values, typically within ±0.4%. Any significant deviation could indicate the presence of impurities or an incorrect structural assignment.

Crystallographic Investigations and Solid State Structure Analysis

Single-Crystal X-ray Diffraction Studies of Ethyl 3-bromo-5-(chlorosulfonyl)benzoate and its Crystalline Derivatives

While a specific single-crystal X-ray diffraction study for this compound has not been identified, such an analysis would be crucial for definitively determining its three-dimensional structure.

Determination of Molecular Conformation and Geometry

Single-crystal X-ray diffraction would reveal the precise conformation of the molecule. It is anticipated that the benzoate (B1203000) core would be largely planar. The orientation of the ethyl ester and chlorosulfonyl groups relative to the benzene (B151609) ring would be a key conformational feature. Steric hindrance between the bulky bromo and chlorosulfonyl groups at the meta positions might cause some twisting of these functional groups out of the plane of the benzene ring.

Analysis of Bond Lengths and Bond Angles

A detailed analysis of bond lengths and angles would provide insight into the electronic effects of the substituents. For instance, the C-Br and S-Cl bond lengths would be of particular interest. The bond angles within the benzene ring would likely deviate slightly from the ideal 120° due to the electronic and steric influences of the bromo, chlorosulfonyl, and ethyl carboxylate substituents.

| Bond/Angle | Expected Value Range |

| C-Br Bond Length | ~1.85 - 1.95 Å |

| S-Cl Bond Length | ~2.00 - 2.10 Å |

| C-S-O Bond Angle | ~105 - 110° |

| O-S-O Bond Angle | ~118 - 122° |

| C-C-C (ring) Angle | ~118 - 122° |

Hirshfeld Surface Analysis for Intermolecular Interaction Characterization

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. For this compound, this analysis would be instrumental in understanding how the molecules pack in the solid state.

Quantification of Specific Intermolecular Contacts (e.g., H⋯Br, H⋯Cl, H⋯O, H⋯H)

The fingerprint plots derived from Hirshfeld surface analysis would quantify the relative contributions of different intermolecular contacts. Given the elemental composition of the molecule, the following interactions would be expected to play a significant role in the crystal packing:

| Intermolecular Contact | Expected Contribution |

| H···H | High |

| H···O | Significant |

| H···Br | Moderate |

| H···Cl | Moderate |

The presence of the highly electronegative oxygen, bromine, and chlorine atoms would lead to distinct regions of positive and negative electrostatic potential on the molecular surface, guiding the formation of these intermolecular contacts.

Detailed Examination of Hydrogen Bonding Networks in the Solid State

No Crystallographic or Solid-State Structural Data Found for this compound

Despite a thorough search of available scientific literature and chemical databases, no published crystallographic investigations or detailed solid-state structural analyses for the chemical compound this compound were identified.

Consequently, the specific information required to generate an article on the "" of this compound, including details on Van der Waals interactions, aromatic stacking, crystal voids, and the percentage of free space in unit cells, is not available in the public domain.

The search included scholarly articles, crystallographic databases, and chemical repositories. While information on the synthesis and commercial availability of this compound exists, its specific three-dimensional crystal structure and the intricate details of its solid-state packing have not been reported in peer-reviewed literature. Therefore, the subsections requested by the user, which are contingent on the availability of this primary crystallographic data, cannot be addressed.

Further research, including novel crystallographic studies, would be required to elucidate the solid-state characteristics of this compound. Without such foundational data, any discussion on the topics outlined would be purely speculative and would not meet the required standards of scientific accuracy.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of Ethyl 3-bromo-5-(chlorosulfonyl)benzoate. By approximating the many-electron wavefunction and energy, DFT allows for the detailed examination of molecular characteristics.

Electronic Structure Calculations of this compound and its Analogues

DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine the optimized geometry and electronic properties of this compound. These calculations provide a quantitative description of bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.

For analogues, where the bromo or chloro-sulfonyl groups are substituted or repositioned, comparative DFT studies can elucidate the electronic effects of these modifications. For instance, the presence of electron-withdrawing groups like the chlorosulfonyl and bromo substituents significantly influences the electron density distribution across the benzene (B151609) ring. This is reflected in the calculated electrostatic potential maps, where regions of positive and negative potential indicate sites susceptible to nucleophilic and electrophilic attack, respectively.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Value |

|---|---|

| C-S Bond Length (Å) | 1.78 |

| S-Cl Bond Length (Å) | 2.07 |

| S=O Bond Lengths (Å) | 1.43 |

| C-Br Bond Length (Å) | 1.91 |

| C=O Bond Length (Å) | 1.21 |

Note: The data in this table is representative and based on typical values from DFT calculations for similar compounds.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

A significant application of DFT is the prediction of spectroscopic data, which can aid in the characterization of new compounds and the interpretation of experimental spectra. Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, while calculations of vibrational frequencies are invaluable for interpreting infrared (IR) and Raman spectra.

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict NMR chemical shifts (¹H and ¹³C). These theoretical predictions, when compared with experimental data, can confirm the structure of the synthesized molecule. Discrepancies between calculated and experimental values can often be attributed to solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM).

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O (Ester) | 1725 |

| SO₂ (Asymmetric Stretch) | 1380 |

| SO₂ (Symmetric Stretch) | 1185 |

| C-Cl | 750 |

Note: These are representative frequencies and may be scaled to better match experimental data.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) for Reactivity Insights

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and kinetic stability.

For this compound, the HOMO is typically localized on the benzene ring, while the LUMO may be distributed over the sulfonyl chloride and ester groups. A smaller HOMO-LUMO gap suggests higher reactivity. The distribution and energies of these orbitals provide insights into the regioselectivity of reactions, such as nucleophilic or electrophilic aromatic substitution.

Table 3: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -2.1 |

Note: Values are illustrative and depend on the level of theory and basis set used.

Computational Modeling of Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone.

Elucidation of Transition States and Reaction Pathways

By mapping the potential energy surface of a reaction, computational methods can identify transition states, which are the energy maxima along the reaction coordinate. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For reactions involving this compound, such as nucleophilic substitution at the sulfonyl group, computational modeling can determine whether the reaction proceeds through a concerted or a stepwise mechanism.

For instance, in the hydrolysis of the sulfonyl chloride group, calculations can help to distinguish between an associative mechanism, involving a pentacoordinate sulfur intermediate, and a dissociative mechanism.

Energetic Analysis of Intermediates and Products

These calculations can be performed in the gas phase or, more realistically, in the presence of a solvent using implicit or explicit solvent models. This allows for a more accurate prediction of reaction outcomes under experimental conditions.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

Molecular Dynamics Simulations for Conformational Analysis

For a molecule like this compound, key areas of conformational flexibility would include the rotation around the C-O bond of the ester group and the C-S bond of the chlorosulfonyl group. These rotations give rise to different conformers with varying energies.

A hypothetical MD simulation for this compound would involve the following steps:

System Setup: A 3D model of the molecule would be generated and placed in a simulation box, often solvated with an appropriate solvent like water to mimic physiological or reaction conditions.

Force Field Application: A suitable force field (e.g., CHARMM, AMBER) would be assigned to describe the interatomic forces within the molecule and its interactions with the solvent.

Simulation Run: The system would be subjected to a series of energy minimization and equilibration steps, followed by a production run where the trajectory of each atom is calculated over a set period, typically nanoseconds to microseconds.

Analysis: The resulting trajectory would be analyzed to identify the most stable conformers, the energy barriers between them, and the distribution of dihedral angles corresponding to the rotatable bonds.

Table 1: Hypothetical Torsional Angle Analysis from a Molecular Dynamics Simulation of this compound

| Rotatable Bond | Description | Predicted Stable Conformations (Dihedral Angle Ranges) |

| C(ring)-C(ester) | Rotation of the ester group relative to the benzene ring | Planar and near-planar conformations to maximize conjugation |

| C(ester)-O | Rotation around the ester C-O bond | Syn-periplanar and anti-periplanar orientations |

| O-C(ethyl) | Rotation of the ethyl group | Multiple low-energy staggered conformations |

| C(ring)-S | Rotation of the chlorosulfonyl group relative to the benzene ring | Orthogonal and bisecting conformations relative to the ring plane |

This type of analysis provides crucial information for understanding how the molecule might interact with biological targets or other reactants in a chemical synthesis.

Chemoinformatics and Computational Screening for Related Compound Discovery

Chemoinformatics utilizes computational methods to analyze and manage large datasets of chemical compounds. In the context of this compound, chemoinformatic approaches can be instrumental in identifying structurally or functionally related molecules.

Virtual Screening and Library Design

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov If this compound were identified as a hit compound in a primary screen, virtual screening could be employed to find other potential active compounds within large virtual libraries that can contain millions of structures. chemrxiv.org

The process would typically involve:

Query Definition: The structure of this compound would be used as the query.

Similarity Searching: This involves searching a chemical database for molecules with a similar 2D or 3D structure. Similarity is often quantified using molecular fingerprints and metrics like the Tanimoto coefficient.

Substructure Searching: This method identifies all compounds in a database that contain the core scaffold of this compound.

Pharmacophore Modeling: A pharmacophore model could be developed based on the key chemical features of the molecule (e.g., aromatic ring, hydrogen bond acceptors, halogen bond donors). This model would then be used to screen libraries for compounds that match the pharmacophore.

Table 2: Example of a Virtual Screening Workflow for this compound Analogs

| Step | Technique | Purpose | Expected Outcome |

| 1 | 2D Fingerprint Similarity | Identify structurally similar compounds | A ranked list of compounds based on structural similarity |

| 2 | 3D Shape-Based Screening | Find compounds with similar molecular shape | Compounds that are sterically and electronically similar |

| 3 | Pharmacophore Screening | Identify compounds with similar key chemical features | A diverse set of compounds with potentially similar biological activity |

| 4 | Molecular Docking | Predict the binding mode and affinity of hits to a target protein | A prioritized list of compounds for experimental testing |

Library design involves the creation of virtual libraries of compounds that are focused around a particular chemical scaffold. Starting with this compound, a virtual library could be designed by systematically modifying the substituents on the benzene ring, altering the ester group, and replacing the chlorosulfonyl moiety with other functional groups. This allows for the exploration of the structure-activity relationship (SAR) in a computationally efficient manner.

Quantitative Structure-Reactivity Relationships (QSRR) for Predictive Chemistry

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity in a particular chemical transformation. mdpi.comnih.gov While no specific QSRR models for this compound have been reported, the principles of QSRR could be applied to predict its reactivity and that of related compounds.

A QSRR study for a series of substituted benzoates, including this compound, would involve the following:

Dataset Collection: A dataset of compounds with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants) would be compiled.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound in the dataset. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model that relates the descriptors to the observed reactivity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

For this compound, relevant descriptors might include:

Electronic Descriptors: Hammett constants (σ) for the bromo and chlorosulfonyl substituents, calculated atomic charges, and HOMO/LUMO energies.

Steric Descriptors: Sterimol parameters or van der Waals volumes to quantify the size of the substituents.

Topological Descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.

Table 3: Hypothetical Descriptors for a QSRR Model of Substituted Benzoate (B1203000) Reactivity

| Descriptor Type | Example Descriptor | Information Encoded |

| Electronic | Hammett sigma (σ) | Electron-donating/withdrawing nature of substituents |

| Electronic | HOMO Energy | Electron-donating ability (nucleophilicity) |

| Electronic | LUMO Energy | Electron-accepting ability (electrophilicity) |

| Steric | Molar Refractivity | Molecular volume and polarizability |

| Topological | Wiener Index | Molecular branching |

By developing a robust QSRR model, the reactivity of novel, unsynthesized analogs of this compound could be predicted, thus guiding the design of new compounds with desired reactivity profiles.

Q & A

Basic: What are the optimal synthetic routes for Ethyl 3-bromo-5-(chlorosulfonyl)benzoate, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of a benzoate precursor. A validated approach (adaptable from ) includes:

- Step 1 : Sulfonation of ethyl 3-bromobenzoate with chlorosulfonic acid at 0°C, followed by gradual warming to room temperature to install the chlorosulfonyl group.

- Step 2 : Purification via crystallization using a hexane/ethyl acetate mixture (20:80 v/v) to yield the product.

Optimization Factors :- Temperature Control : Maintaining 0°C during sulfonation minimizes side reactions (e.g., ester hydrolysis).

- Solvent Choice : Dichloromethane (DCM) is preferred for its inertness and compatibility with chlorosulfonic acid.

- Stoichiometry : A 1.1:1 molar ratio of chlorosulfonic acid to substrate ensures complete conversion .

Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Identifies ester (δ 1.3–1.5 ppm for CH₃, δ 4.3–4.5 ppm for CH₂) and aromatic protons (split patterns due to bromine and chlorosulfonyl groups).

- ¹³C NMR : Confirms carbonyl (C=O, ~165 ppm) and sulfonyl (S=O, ~125 ppm) carbons.

- X-ray Crystallography :

Advanced: How does the chlorosulfonyl group influence reactivity in nucleophilic substitution reactions?

The chlorosulfonyl group (-SO₂Cl) is highly electrophilic, enabling reactions with nucleophiles (e.g., amines, alcohols) under mild conditions:

- Mechanism : The sulfur center undergoes nucleophilic attack, displacing chloride. For example, coupling with anilines in DCM/pyridine yields sulfonamides ().

- Competing Pathways : At elevated temperatures, sulfonyl chloride may hydrolyze to sulfonic acid. Use of anhydrous solvents and molecular sieves mitigates this .

Advanced: What strategies are employed to study its potential as a protease inhibitor in medicinal chemistry?

- Biochemical Assays :

- Enzyme Inhibition : Incubate with target proteases (e.g., trypsin, chymotrypsin) and measure residual activity using fluorogenic substrates.

- IC₅₀ Determination : Dose-response curves quantify potency ( reports IC₅₀ values in the low µM range for related sulfonamides).

- Structural Studies :

- Docking Simulations : Molecular modeling (e.g., AutoDock Vina) predicts binding modes, leveraging the sulfonyl group’s affinity for catalytic serine residues .

Advanced: How can computational chemistry predict regioselectivity in further derivatization?

- DFT Calculations :

- Electrostatic Potential Maps : Reveal electron-deficient regions (e.g., sulfur in -SO₂Cl) as sites for nucleophilic attack.

- Transition State Analysis : Predicts activation barriers for competing pathways (e.g., bromine substitution vs. sulfonamide formation).

- Software Tools : Gaussian or ORCA for energy minimization; Multiwfn for electron density analysis .

Advanced: How are byproducts like sulfonic acid derivatives identified and removed during synthesis?

- Analytical Methods :